molecular formula C24H29NO4 B600820 Donepezil Impurity 7 CAS No. 197010-22-3

Donepezil Impurity 7

Cat. No. B600820
CAS RN: 197010-22-3
M. Wt: 395.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Donepezil Impurity 7 is C24H29NO4 . The structure of Donepezil Impurity 7 has been characterized using IR, NMR, and MS spectral data .


Physical And Chemical Properties Analysis

Donepezil Impurity 7 has a molecular weight of 395.5 g/mol . Other physical and chemical properties specific to Donepezil Impurity 7 are not mentioned in the retrieved sources.

Scientific Research Applications

Alzheimer’s Disease Management

Donepezil, known for its role in Alzheimer’s disease (AD) treatment, has spurred research into its impurities, including Donepezil Impurity 7. As a selective acetylcholinesterase inhibitor, Donepezil’s impurities may offer insights into the drug’s metabolism and efficacy . Understanding these impurities can lead to the development of more effective AD treatments.

Synthesis and Structural Modifications

The synthesis of Donepezil and its derivatives, including impurities, is crucial for creating more efficient compounds for neurodegenerative disorders. Research into Donepezil Impurity 7 could reveal alternative synthetic pathways or structural modifications that enhance therapeutic properties .

Pharmacokinetics and Drug Metabolism

Drug Design and Development

Impurities like Donepezil Impurity 7 play a significant role in drug design. They can lead to the discovery of new analogues and hybrids with potential therapeutic benefits for neurodegenerative diseases .

Toxicological Studies

Mechanism of Action

As an impurity of Donepezil, Donepezil Impurity 7 may share some of the mechanisms of action of Donepezil. Donepezil works by inhibiting the hydrolysis of acetylcholine, thereby increasing the concentration of acetylcholine in the brain and enhancing cholinergic neurotransmission .

properties

IUPAC Name

2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-21-13-18-12-19(23(26)20(18)14-22(21)29-2)15-24(27)8-10-25(11-9-24)16-17-6-4-3-5-7-17/h3-7,13-14,19,27H,8-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNHBPVFDCDXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Donepezil Impurity 7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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